molecular formula C16H20N4O2 B7169417 N-[4-(3-amino-3-oxopropyl)phenyl]-2-ethyl-5-methylpyrazole-3-carboxamide

N-[4-(3-amino-3-oxopropyl)phenyl]-2-ethyl-5-methylpyrazole-3-carboxamide

Cat. No.: B7169417
M. Wt: 300.36 g/mol
InChI Key: VOCFSSBICPLWEH-UHFFFAOYSA-N
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Description

N-[4-(3-amino-3-oxopropyl)phenyl]-2-ethyl-5-methylpyrazole-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrazole ring, an amide group, and an amino ketone moiety

Properties

IUPAC Name

N-[4-(3-amino-3-oxopropyl)phenyl]-2-ethyl-5-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-3-20-14(10-11(2)19-20)16(22)18-13-7-4-12(5-8-13)6-9-15(17)21/h4-5,7-8,10H,3,6,9H2,1-2H3,(H2,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCFSSBICPLWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=CC=C(C=C2)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-amino-3-oxopropyl)phenyl]-2-ethyl-5-methylpyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-(3-amino-3-oxopropyl)phenylhydrazine with 2-ethyl-5-methylpyrazole-3-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a dehydrating agent like methanesulfonic acid to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-amino-3-oxopropyl)phenyl]-2-ethyl-5-methylpyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The amino ketone moiety can be oxidized to form corresponding oxo derivatives.

    Reduction: The carbonyl group in the amino ketone moiety can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro and halogenated derivatives.

Scientific Research Applications

N-[4-(3-amino-3-oxopropyl)phenyl]-2-ethyl-5-methylpyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(3-amino-3-oxopropyl)phenyl]-2-ethyl-5-methylpyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(3-amino-3-oxopropyl)phenyl]-2-ethyl-5-methylpyrazole-3-carboxamide is unique due to its specific structural features, such as the combination of a pyrazole ring with an amino ketone moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

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